molecular formula C21H29NO8 B152966 Acetylanonamine CAS No. 138079-62-6

Acetylanonamine

Cat. No. B152966
M. Wt: 423.5 g/mol
InChI Key: VSDQPXFTDJVJID-BCPVGGSJSA-N
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Description

Acetylanonamine is a compound with the molecular formula C21H29NO8 and a molecular weight of 423.46 g/mol . It is classified as an alkaloid and is typically found in the form of a powder . The compound is sourced from the herbs of Senecio scandens .


Molecular Structure Analysis

The molecular structure of Acetylanonamine has been confirmed by techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .


Physical And Chemical Properties Analysis

Acetylanonamine is a powder . Its physical and chemical properties would be determined by its molecular structure and can be analyzed using various techniques .

Scientific Research Applications

Anticancer Potential

Acetylanonamine, present in the Graviola plant, is part of a group of compounds known as Acetogenins. These compounds have shown significant potential in anticancer applications. Acetogenins, including Acetylanonamine, are potent inhibitors of NADH oxidase, a key enzyme in the plasma membranes of cancer cells. Research has demonstrated the potential of these compounds in inhibiting various cancer cell lines and suggests further exploration in drug discovery pipelines (Paul et al., 2013).

Neuroprotective and Cognitive Effects

Acetylanonamine and related compounds have shown promise in neuroprotective applications, particularly in the context of Alzheimer's disease and other neurodegenerative disorders. For example, galantamine, an acetylcholinesterase inhibitor, has demonstrated potential in reducing the pathology of traumatic brain injuries and improving cognitive outcomes. This indicates a broader spectrum of therapeutic applications for compounds structurally related to Acetylanonamine (Zhao et al., 2017).

Safety And Hazards

While specific safety data for Acetylanonamine was not found, it’s important to handle all chemical compounds with care. Safety data sheets provide information on potential hazards, protective measures, and first aid procedures .

properties

IUPAC Name

[(2E)-2-[(1R,6R,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO8/c1-13-11-15(7-10-28-14(2)23)19(25)30-17-6-9-22(4)8-5-16(18(17)24)12-29-20(26)21(13,3)27/h5,7,13,17,27H,6,8-12H2,1-4H3/b15-7+,16-5-/t13-,17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDQPXFTDJVJID-BCPVGGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCOC(=O)C)C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=C\COC(=O)C)/C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylanonamine

CAS RN

138079-62-6
Record name Acetylanonamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138079626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CF Asibal, LH Zalkow, LT Gelbaum - Journal of natural products, 1991 - ACS Publications
A new secopyrrolizidine alkaloid, acetylanonamine [1], was isolated from Senecio anonymus. The structure was established by high resolution nmr('H-'Hcosy and* H-13C HETCOR), ms…
Number of citations: 8 pubs.acs.org
DJ Robins - Natural Product Reports, 1993 - pubs.rsc.org
… 6i A minor component of this species has now been shown to be acetylanonamine (105) by comparison of its spectra with anonamine (106) and by conversion of the alcohol (106) into …
Number of citations: 15 pubs.rsc.org
B Shi, J Shi, H Jiang, G Chou, Z Wang - Fitoterapia, 2013 - Elsevier
Two new furanoeremophilanes, 1α, 6α-epoxy-9-oxo-10β-hydroxyl-furanoeremophilane (1), and 9-oxo-1α, 6β, 10β-trihydroxy-furanoeremophilane (2) were isolated from Senecio …
Number of citations: 2 www.sciencedirect.com
P Zheng, Y Xu, Z Ren, Z Wang, S Wang… - … Medicine and Cellular …, 2021 - hindawi.com
Pyrrolizidine alkaloids (PAs) are common phytotoxins and could cause liver genotoxicity/carcinogenicity following metabolic activation. However, the toxicity of different structures …
Number of citations: 8 www.hindawi.com
E de Pedro Beato, D Spinnato, W Zhou… - Journal of the …, 2021 - ACS Publications
We report herein a modular class of organic catalysts that, acting as donors, can readily form photoactive electron donor–acceptor (EDA) complexes with a variety of radical precursors. …
Number of citations: 89 pubs.acs.org
DJ Robins - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary Much research has been done on the extensive NMR and mass spectral data that is now available for pyrrolizidine alkaloids. The 1 H NMR spectra of more than …
Number of citations: 1 www.sciencedirect.com
D Langel, D Ober, PB Pelser - Phytochemistry Reviews, 2011 - Springer
Pyrrolizidine alkaloids are characteristic secondary metabolites of the Asteraceae and some other plant families. They are especially numerous and diverse in the tribe Senecioneae …
Number of citations: 94 link.springer.com
H Zhao, WD Xie, KH Row - Natural Product Research, 2010 - Taylor & Francis
A new eremophilenolactone sesquiterpene was isolated from the roots of Senecio ambraceus. Its structure was elucidated as 6β-angeloyloxy-eremophila-1(10),7(11)-diene-12,8β-…
Number of citations: 3 www.tandfonline.com
T Mroczek, K Glowniak - Natural products in the new millennium …, 2002 - Springer
Pyrrolizidine alkaloids (PAs) were among the first naturally occurring plant carcinogens. They are derived from 1-hydroxymethylpyrrolizidine (necine) and can either be saturated or …
Number of citations: 15 link.springer.com

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